molecular formula C9H16N5O12P3 B12937750 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate

4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate

Cat. No.: B12937750
M. Wt: 479.17 g/mol
InChI Key: CWMYQLUEXUJQIR-UHFFFAOYSA-N
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Description

4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its purine base structure, which is a key component in many biological molecules such as nucleotides and nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the hydroxybutyl group and the subsequent phosphorylation to introduce the triphosphate moiety. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine base or the hydroxybutyl group.

    Reduction: Typically used to reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxybutyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base or the hydroxybutyl chain.

Scientific Research Applications

4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the triphosphate moiety but differs in the purine base structure.

    Guanosine triphosphate (GTP): Similar triphosphate structure with a different purine base.

    Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group but a different nucleobase.

Uniqueness

4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is unique due to its specific purine base and hydroxybutyl group, which confer distinct chemical properties and biological activities compared to other nucleotides.

Properties

Molecular Formula

C9H16N5O12P3

Molecular Weight

479.17 g/mol

IUPAC Name

[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxybutoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(15)3-24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)

InChI Key

CWMYQLUEXUJQIR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Origin of Product

United States

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